5-(Propan-2-yl)pyrrolidin-2-one
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Overview
Description
5-(Propan-2-yl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a pyrrolidine ring substituted with a propan-2-yl group at the 5-position. Pyrrolidinones are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
Pyrrolidine derivatives have been found to interact with various biological targets . For instance, Beta-secretase 1 (BACE1), an enzyme responsible for the proteolytic processing of the amyloid precursor protein (APP), has been identified as a potential target .
Mode of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles due to the different binding modes to enantioselective proteins .
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence various biochemical pathways . For instance, the interaction with BACE1 can lead to the generation of amyloid-β (Aβ) peptides .
Pharmacokinetics
The physicochemical parameters of pyrrolidine derivatives can influence their pharmacokinetic properties .
Result of Action
Pyrrolidine derivatives have been found to exhibit various biological activities .
Biochemical Analysis
Biochemical Properties
Pyrrolidine derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific structural characteristics of the compound .
Cellular Effects
Pyrrolidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that pyrrolidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of similar compounds can change over time, depending on factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 5-(Propan-2-yl)pyrrolidin-2-one at different dosages in animal models have not been extensively studied. Similar compounds have been shown to have varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Pyrrolidine derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds are known to interact with transporters or binding proteins, which can affect their localization or accumulation .
Subcellular Localization
Similar compounds may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Propan-2-yl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another approach involves the amination and cyclization of functionalized acyclic substrates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: 5-(Propan-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the lactam ring and the propan-2-yl group.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines and halides .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
5-(Propan-2-yl)pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon for the synthesis of various bioactive molecules. In biology, it serves as a building block for the development of enzyme inhibitors and receptor modulators. In medicine, it is explored for its potential therapeutic effects, including anticancer and antimicrobial activities . Additionally, it finds applications in the pharmaceutical industry as an intermediate in the synthesis of drugs .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-(Propan-2-yl)pyrrolidin-2-one include other pyrrolidinones such as pyrrolidin-2-one and pyrrolidin-2,5-dione. These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups .
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propan-2-yl group at the 5-position enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
5-propan-2-ylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-5(2)6-3-4-7(9)8-6/h5-6H,3-4H2,1-2H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IASLVFGXHJQWAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81659-64-5 |
Source
|
Record name | 5-(propan-2-yl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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